molecular formula C7H12O B14246112 2,4-Dimethylpent-2-enal CAS No. 188647-29-2

2,4-Dimethylpent-2-enal

Cat. No.: B14246112
CAS No.: 188647-29-2
M. Wt: 112.17 g/mol
InChI Key: SXMYOGGQDRXLAN-UHFFFAOYSA-N
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Description

4,4-Dimethylpent-2-enal (CAS: 22597-46-2) is an α,β-unsaturated aldehyde with the molecular formula C₇H₁₂O and a molar mass of 112.17 g/mol . Its IUPAC name is (E)-4,4-dimethylpent-2-enal, and its structural features include a conjugated enal system (C=O and C=C bonds) and two methyl groups at the 4-position of the pentene chain . The compound’s SMILES notation is CC(C)(C)/C=C/C=O, and its InChI key is JZJVARRPMMVFRQ-SNAWJCMRSA-N, confirming the trans (E) configuration of the double bond .

This aldehyde has been identified as a volatile organic compound (VOC) emitted by fungal species in the genus Armillaria (e.g., A. gallica and A. ostoyae), where it may play a role in ecological interactions or serve as a biomarker for detecting root rot in urban trees . Its detection via SPME-GC/MS platforms highlights its relevance in environmental monitoring .

Properties

IUPAC Name

2,4-dimethylpent-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(2)4-7(3)5-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMYOGGQDRXLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706127
Record name 2,4-Dimethylpent-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188647-29-2
Record name 2,4-Dimethylpent-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylpent-2-enal can be synthesized through several methods. One common approach involves the aldol condensation of 2,4-dimethylpentan-2-one with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enal product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,4-dimethylpentan-2-ol. This process uses metal catalysts such as copper or palladium and is conducted at high temperatures to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpent-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol, 2,4-dimethylpentan-2-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Addition: Bromine (Br₂), Hydrogen chloride (HCl)

Major Products Formed:

    Oxidation: 2,4-Dimethylpentanoic acid

    Reduction: 2,4-Dimethylpentan-2-ol

    Addition: 2,4-Dibromo-2,4-dimethylpentane (with Br₂)

Scientific Research Applications

2,4-Dimethylpent-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, with some studies exploring its use as an intermediate in drug synthesis.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct odor profile.

Mechanism of Action

The mechanism by which 2,4-Dimethylpent-2-enal exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group undergoes nucleophilic attack by the oxidizing agent, leading to the formation of a carboxylic acid. In reduction reactions, the aldehyde group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Table 1: Key Properties of 4,4-Dimethylpent-2-enal and Related Aldehydes

Compound Molecular Formula Molar Mass (g/mol) Key Structural Features Natural Source/Application
4,4-Dimethylpent-2-enal C₇H₁₂O 112.17 Enal with 4,4-dimethyl substitution Armillaria fungi, environmental VOC
Pent-2-enal C₅H₈O 84.12 Simple α,β-unsaturated aldehyde Plant volatiles, flavor compounds
2-Octen-1-al C₈H₁₄O 126.20 Longer-chain enal with C8 backbone Fungal VOC (e.g., Fusarium spp.)
4-Methyl-2-pentenal C₆H₁₀O 98.14 Branched methyl group at position 4 Synthetic intermediates, fragrances

Key Differences :

  • Chain Length and Branching : 4,4-Dimethylpent-2-enal’s branched structure (two methyl groups at C4) distinguishes it from linear aldehydes like pent-2-enal or longer-chain analogs like 2-octen-1-al. This branching may enhance its volatility or stability compared to unbranched analogs .
  • Ecological Role : Unlike 2-octen-1-al (a common fungal VOC), 4,4-dimethylpent-2-enal is specifically associated with Armillaria species, suggesting genus-specific biosynthetic pathways .

Functional Group Comparisons

α,β-Unsaturated Aldehydes

These compounds are reactive due to conjugation between the carbonyl and double bond.

Terpenoids and Sesquiterpenes

Unlike terpenes, which are often biosynthesized via mevalonate pathways, enals like 4,4-dimethylpent-2-enal may derive from lipid oxidation or specialized aldehyde synthases .

Environmental Detection

4,4-Dimethylpent-2-enal has been proposed as a diagnostic marker for Armillaria-induced root rot in urban trees, detectable via e-nose and SPME-GC/MS . Its emission correlates with fungal activity under stress conditions (e.g., soil compaction), offering a non-invasive monitoring tool .

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